molecular formula C9H6ClN3O B1424352 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1325724-90-0

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1424352
CAS RN: 1325724-90-0
M. Wt: 207.61 g/mol
InChI Key: HFGGWMPDSYECGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reaction conditions, the reagents used, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the structure of the compound .

Scientific Research Applications

Molecular Rearrangements

  • 1-Substituted-4-iminomethyl-1,2,3-triazoles, including 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, can undergo molecular rearrangements. These rearrangements, observed in dimethyl sulfoxide at 80°, depend on the R-substituent's electronic properties. This property is useful for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes, offering valuable insights into the mechanistic details of these rearrangements (L'abbé et al., 1990).

Fluorescence Probes

  • Derivatives of 1,2,3-triazole-4-carbaldehyde, such as DBTC, exhibit properties useful for fluorescence probes. These compounds demonstrate high selectivity and sensitivity toward homocysteine and can be used in cell-culture for detecting homocysteine in living cells. This has potential applications in researching the effects of homocysteine in biological systems (Chu et al., 2019).

Antimicrobial Agents

  • 1,2,3-Triazole-4-carbaldehyde compounds, including those with a 1-(2-chlorophenyl) substituent, have been synthesized as potential antimicrobial agents. They exhibit a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, making them promising for therapeutic applications (Bhat et al., 2016).

Crystal Structure Analysis

  • The crystal structure of compounds like 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, a structurally related compound, offers insights into molecular interactions and geometry. These findings are important for understanding the properties of these compounds, which could lead to applications in medicinal chemistry and material science (Gonzaga et al., 2016).

Safety And Hazards

This would involve a discussion of any risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies to understand the compound’s properties or mechanism of action .

properties

IUPAC Name

1-(2-chlorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGGWMPDSYECGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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